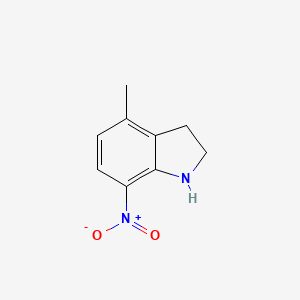

4-Methyl-7-nitroindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-7-nitroindoline is a compound that belongs to the class of nitroindolines, which are known for their photolabile properties. These compounds are particularly useful as precursors for the release of carboxylic acids upon photolysis, and they have applications in the release of neuroactive amino acids. The presence of a methyl group at the 4-position of the indoline ring is significant as it influences the efficiency of the photolysis process. The effects of various substituents at the 4-position have been studied to understand their impact on the photolysis efficiency of these compounds .

Synthesis Analysis

The synthesis of 4-Methyl-7-nitroindoline and related compounds typically involves multi-step reactions that may include alkylation, cyclization, nitrification, and chlorination. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a compound structurally related to 4-Methyl-7-nitroindoline, was achieved through a three-step process starting from 4-methoxyaniline. This process was noted for its simplicity, mild reaction conditions, and suitability for large-scale production, with a high yield of 85% . Similarly, the synthesis of N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline involved an alkylation reaction followed by nitrification, yielding a total of 74.7% .

Molecular Structure Analysis

The molecular structure of nitroindoline derivatives, including those with a methyl group at the 4-position, has been characterized using various spectroscopic methods. For example, the crystal structure of two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was determined using single-crystal X-ray diffraction. Spectroscopic analyses such as NMR, GC-MS, and X-ray diffraction provided a complete characterization and confirmed the correct stereochemistry of the tetrahydroquinoline ring .

Chemical Reactions Analysis

The chemical behavior of 4-Methyl-7-nitroindoline derivatives in reactions is influenced by the substituents present on the indoline ring. Methylation of 4-nitroquinoline, a related compound, resulted in different products depending on the methylating agent used. For instance, methylation with methyl fluorosulfonate produced the expected 1-methyl-4-nitroquinolinium fluorosulfonate, while methylation with methyl iodide yielded an unexpected diiodo-dimethyl-dihydroquinolinium iodide. This compound demonstrated interesting reactivity in aqueous solutions, forming various derivatives upon reaction with other agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-7-nitroindoline derivatives are closely related to their molecular structure and the nature of their substituents. The photolysis of 1-acyl-7-nitroindolines, for example, is significantly affected by the presence of electron-donating groups at the 4-position. A 4-methoxy substituent was found to enhance the photolysis efficiency more than twofold, whereas a 4-dimethylamino group rendered the compound nearly inert. Additionally, the presence of a 5-alkyl substituent, which prevents unwanted nitration, reduced the beneficial effect of the 4-methoxy group . The methylation reactions of 4-nitroquinoline derivatives also highlight the influence of substituents on the physical and chemical behavior of these compounds in aqueous solutions .

Applications De Recherche Scientifique

Application 1: Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators

- Methods of Application or Experimental Procedures : In this study, nitroindolinyl-caged BAPTA is found to be completely photostable, whereas nitroindolinyl-caged EDTA photolyses only when saturated with calcium ions .

- Results or Outcomes : The study found that nitroindolinyl-caged BAPTA is completely photostable, whereas nitroindolinyl-caged EDTA photolyses only when saturated with calcium ions .

Application 2: Synthesis of 4-methyl-7-(alkyl/aryl/heteroaryl) Amino and Amido Coumarins

- Summary of the Application : A facile, efficient and reliable access for the synthesis of an array of 4-methyl-7-(alkyl/aryl/heteroaryl) amino and amido coumarins has been developed .

- Methods of Application or Experimental Procedures : The synthesis was achieved by treating 4-methyl-7-nonafluorobutylsulfonyloxy coumarin with various amines and pyridones in the presence of a catalyst combination of Pd 2 (dba) 3 /xantphos under microwave irradiation .

- Results or Outcomes : The method provided a reliable access for the synthesis of an array of 4-methyl-7-(alkyl/aryl/heteroaryl) amino and amido coumarins .

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-7-nitro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-2-3-8(11(12)13)9-7(6)4-5-10-9/h2-3,10H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFZFJRSCMUKHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601497 |

Source

|

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-nitroindoline | |

CAS RN |

179176-31-9 |

Source

|

| Record name | 4-Methyl-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)